ANNINE-6plus

説明

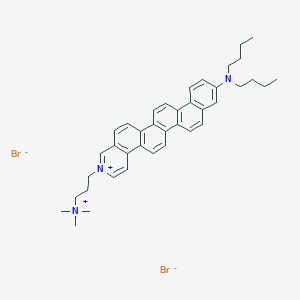

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[20-(dibutylamino)-7-azoniahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5(10),6,8,12,15(24),16,18(23),19,21,25-tridecaen-7-yl]propyl-trimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3.2BrH/c1-6-8-23-41(24-9-7-2)31-13-16-32-29(27-31)11-14-36-34(32)17-19-39-37-15-12-30-28-40(22-10-26-42(3,4)5)25-21-33(30)35(37)18-20-38(36)39;;/h11-21,25,27-28H,6-10,22-24,26H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXPDFMRHWKUGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=C(C=C3)C5=C(C=C4)C6=C(C=C5)C=[N+](C=C6)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745426 | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151942-85-6 | |

| Record name | Annine-6plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151942856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANNINE-6PLUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSR3UB5RG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ANNINE-6plus: A Technical Guide for Advanced Voltage Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, water-soluble hemicyanine dye designed for the optical recording of transmembrane voltage changes in excitable cells.[1][2] Developed at the Max Planck Institute for Biochemistry, this second-generation probe addresses key limitations of its predecessor, ANNINE-6, by offering significantly improved aqueous solubility while retaining high voltage sensitivity.[1][2][3] This makes it an invaluable tool for investigating neuronal signaling, cardiac electrophysiology, and other processes involving rapid changes in membrane potential, particularly in experimental settings where organic solvents and surfactants must be avoided.[1][3]

The dye's mechanism of action is based on a pure electrochromic effect, also known as the molecular Stark effect.[3][4] This results in a rapid and linear response to fluctuations in the electric field across the cell membrane, with a temporal resolution in the nanosecond range.[4][5] ANNINE-6plus is particularly well-suited for advanced imaging techniques such as two-photon microscopy, enabling depth-resolved voltage imaging in living tissues.[4][5][6]

Core Properties and Chemical Structure

ANNINE-6plus is a salt featuring a doubly positively charged chromophore with two bromide counterions.[1][3] This modification from the zwitterionic ANNINE-6 is responsible for its enhanced water solubility.[1][7] Despite its solubility, it maintains a strong affinity for lipid membranes.[1][3]

Chemical Formula: C39H47Br2N3[2]

Molecular Weight: 717.63 g/mol [2]

Mechanism of Voltage Sensing: The Molecular Stark Effect

The voltage sensitivity of ANNINE-6plus arises from the interaction of its chromophore with the electric field across the plasma membrane. This phenomenon, known as the molecular Stark effect, causes a shift in the dye's absorption and emission spectra in response to changes in membrane potential.[3][4] An equal energy shift in both the excitation and emission spectra confirms a pure electrochromic mechanism.[4] This direct modulation of the dye's electronic states by the electric field allows for an extremely fast response time, limited primarily by the fluorescence lifetime of the dye.[4][7]

Caption: Mechanism of ANNINE-6plus voltage sensing.

Quantitative Data Summary

The photophysical and physicochemical properties of ANNINE-6plus are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Solubility in Water | ~1 mM | [1][3] |

| Chemical Formula | C39H47Br2N3 | [2] |

| Molecular Weight | 717.63 g/mol | [2] |

Table 2: Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (in membrane) | ~420 nm | [4] |

| Emission Maximum (in membrane) | ~565 nm | [4][8] |

| Stokes Shift | ~145 nm | [4][8] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns | [4][7] |

| Voltage Sensitivity (Single-Photon) | ~30% ΔF/F per 100 mV | [2] |

| Voltage Sensitivity (Two-Photon) | >50% ΔF/F per 100 mV | [2] |

| Response Linearity | Linear across physiological range | [5][6] |

Experimental Protocols

Extracellular Labeling of Cultured Neurons

This protocol is suitable for staining cultured cells from an aqueous solution.

-

Prepare Staining Solution: Prepare a 14 µM solution of ANNINE-6plus in the standard extracellular recording solution.

-

Cell Incubation: Incubate the cultured hippocampal neurons in the staining solution for 5 minutes.[6]

-

Washing: After incubation, wash the cells to remove excess dye.

-

Imaging: The cells are now ready for imaging. The dye should remain on the plasma membrane without significant internalization for at least two hours.[6]

Caption: Extracellular labeling workflow.

Unicellular Labeling (Puffing Application)

This method allows for the targeted labeling of a single cell.

-

Prepare Puffing Pipette: Fill a patch pipette (with a resistance of approximately 2 MΩ) with the ANNINE-6plus solution.

-

Position Pipette: Position the tip of the pipette close to the plasma membrane of the target cell.

-

Apply Dye: Gently apply the dye to the cell surface via puffing.

-

Imaging: The labeled cell can then be imaged to record membrane potential changes.

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANNINE-6plus | 1151942-85-6 | Benchchem [benchchem.com]

Unveiling the Inner Workings of ANNINE-6plus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ANNINE-6plus, a highly sensitive and water-soluble voltage-sensitive dye. We delve into its biophysical properties, provide detailed experimental protocols, and present its underlying signaling pathways and workflows through clear visualizations. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to leverage this powerful tool for optical recording of neuronal activity.

Core Mechanism of Action: The Molecular Stark Effect

ANNINE-6plus is a member of the anellated hemicyanine dye family, renowned for its high voltage sensitivity.[1][2] Unlike its predecessor, ANNINE-6, which is zwitterionic and water-insoluble, ANNINE-6plus is a salt with a doubly positively charged chromophore and two bromide counterions.[1][2][3] This modification confers excellent water solubility (around 1 mM) while maintaining strong binding to lipid membranes.[1][2][3][4]

The primary mechanism of voltage sensing for ANNINE-6plus is the molecular Stark effect .[1][2][3][4] This electrochromic mechanism describes a shift in the dye's electronic absorption and emission spectra in response to a change in the external electric field.[5] When embedded in a neuronal membrane, the dye's chromophore aligns with the membrane's electric field. Fluctuations in the membrane potential alter this field, causing a linear shift in the dye's excitation and emission spectra.[5] This spectral shift is then detected as a change in fluorescence intensity, providing a direct and rapid readout of voltage changes.[5][6]

This mechanism endows ANNINE-6plus with several key advantages:

-

High Temporal Resolution: The response time is in the nanosecond range, limited by the fluorescence lifetime of the dye.[5][6]

-

Linear Response: The change in fluorescence is directly proportional to the change in membrane potential.[5]

-

High Sensitivity: It exhibits a significant fractional fluorescence change per millivolt of membrane potential change.[5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ANNINE-6plus, compiled from various studies.

| Photophysical Properties | Value |

| Solubility in Water | ~1 mM[1][2][3][4] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns[5] |

| Stokes Shift (in cell membrane) | ~145 nm[5] |

| Excitation Maximum (in cell membrane) | ~420 nm[5] |

| Emission Maximum (in cell membrane) | ~565 nm[5] |

| Sensitivity (ΔF/F per 100 mV) - Single-Photon Excitation | ~30% (at ~488 nm excitation)[4] |

| Sensitivity (ΔF/F per 100 mV) - Two-Photon Excitation | >50% (at ~1060 nm excitation)[4] |

| Optimal Two-Photon Excitation Wavelengths for Voltage Sensing | 1020 nm or 1040 nm (at the red spectral edge of absorption)[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ANNINE-6plus. Below are generalized protocols for cell loading and imaging.

Protocol 1: Bath Application for Bulk Loading of Tissue

This method is suitable for staining a population of cells in a tissue slice or cell culture.

-

Prepare Staining Solution: Dissolve ANNINE-6plus in an appropriate aqueous buffer (e.g., artificial cerebrospinal fluid or Hanks' Balanced Salt Solution) to a final concentration of 10-20 µM.

-

Incubation: Incubate the tissue preparation in the staining solution for 20-30 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically for different preparations.

-

Washing: After incubation, wash the preparation thoroughly with fresh buffer to remove unbound dye. This is critical to reduce background fluorescence.

-

Imaging: Proceed with imaging using either one-photon or two-photon microscopy. For optimal voltage sensitivity, excite at the red edge of the dye's absorption spectrum.[2][3]

Protocol 2: Intracellular Loading via Patch Pipette or Electroporation

This method is used for staining single cells, allowing for detailed analysis of subcellular voltage dynamics.

-

Prepare Internal Solution: Dissolve ANNINE-6plus in the intracellular solution to be used for patching or electroporation. A typical concentration is in the range of 100-500 µM.

-

Cell Loading:

-

Patch-Clamp: Achieve a whole-cell patch-clamp configuration and allow the dye to diffuse from the pipette into the cell for at least 15-20 minutes.

-

Single-Cell Electroporation: Use a high-resistance pipette filled with the dye solution and apply brief voltage pulses to transiently permeabilize the cell membrane, allowing dye entry.

-

-

Imaging: After allowing for sufficient dye distribution within the cell, imaging can be performed. This method is particularly powerful when combined with two-photon microscopy for imaging dendritic voltage signals in vivo.[5][9]

Visualizations

Signaling Pathway: Mechanism of Voltage Sensing

Caption: The mechanism of ANNINE-6plus voltage sensing via the molecular Stark effect.

Experimental Workflow: Single-Cell Electroporation and Imaging

Caption: Workflow for in vivo single-neuron labeling and voltage imaging with ANNINE-6plus.

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 6. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 7. groups.oist.jp [groups.oist.jp]

- 8. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

ANNINE-6plus: A Technical Guide to its Spectral Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, fast-response voltage-sensitive dye (VSD) that has become an invaluable tool for monitoring neuronal activity.[1] Its unique photophysical properties, particularly its electrochromic nature, allow for the direct optical detection of membrane potential changes with high temporal and spatial resolution.[2][3][4] This technical guide provides an in-depth overview of the core spectral properties and characteristics of ANNINE-6plus, offering a valuable resource for researchers employing this dye in their studies. The spectral characteristics of ANNINE-6plus are considered identical to those of its predecessor, ANNINE-6.[5][6]

Core Photophysical and Spectral Properties

ANNINE-6plus is a hemicyanine dye characterized by a double positively charged chromophore, which contributes to its enhanced water solubility of approximately 1 mM compared to the zwitterionic ANNINE-6.[7][8][9] Despite its aqueous solubility, it maintains a strong affinity for lipid membranes.[5][8] The dye's voltage-sensing mechanism is based on a molecular Stark effect, where the electric field across the membrane directly influences the electronic structure of the chromophore, leading to a shift in its absorption and emission spectra.[6][8]

Quantitative Spectral Data

The key spectral and photophysical parameters of ANNINE-6plus are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| One-Photon Absorption Maximum (λ_abs) | ~420 nm[5] | In a neuronal membrane. The excitation spectrum serves as a proxy for the absorption spectrum.[5] |

| One-Photon Emission Maximum (λ_em) | ~565 nm[5] | When excited at the peak of the excitation spectrum (420 nm).[1] |

| Stokes Shift | ~145 nm[5] | The significant separation between excitation and emission peaks.[5] |

| Two-Photon Excitation Wavelength | ~972 nm (for ν₀₀ transition)[1]; Typically ~1020 nm for voltage imaging[1][6] | Excitation at the red spectral edge is used to maximize voltage sensitivity.[2][3] |

| Fluorescence Lifetime (τ) | 6.2 ± 0.1 ns[1][3][5][6] | This fast lifetime allows for very high temporal resolution.[1][3][6] |

| Voltage Sensitivity (One-Photon) | ~30% ΔF/F per 100 mV[5][10] | With excitation at approximately 488 nm.[5][10] |

| Voltage Sensitivity (Two-Photon) | >50% ΔF/F per 100 mV[5][10] | With excitation at approximately 1060 nm.[10] |

| Response Time | Nanosecond range[5] | Limited by the fluorescence lifetime.[3][5] The theoretical limit is on the order of the absorption process (<10⁻¹⁵ s).[5][6] |

| Solubility (Water) | ~1 mM[5][8][9] |

Experimental Methodologies

While detailed, step-by-step experimental protocols for the initial characterization of ANNINE-6plus are not extensively published, the general procedures can be inferred from the available literature.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra of ANNINE-6plus when bound to a neuronal membrane can be determined using standard spectrofluorometers.

-

Sample Preparation: Neurons or model membranes are stained with ANNINE-6plus. For extracellular labeling, a concentration of around 14 μM in the extracellular solution for 5 minutes can be used.[11]

-

Absorption Spectrum: The excitation spectrum is often used as a proxy for the absorption spectrum.[5] To measure this, the emission wavelength is fixed at the peak of the emission spectrum (e.g., 565 nm), and the excitation wavelength is scanned.[1]

-

Emission Spectrum: To measure the emission spectrum, the excitation wavelength is fixed at the peak of the absorption spectrum (e.g., 420 nm), and the emission is scanned.[1]

Voltage Sensitivity Measurement

The voltage sensitivity (ΔF/F per 100 mV) is a critical parameter for any VSD. This is typically measured by simultaneously recording the fluorescence intensity and the membrane potential of a cell using patch-clamp electrophysiology.

-

Cell Culture and Labeling: Cells such as HEK293 or cultured neurons are used.[3][11] The cells are labeled with ANNINE-6plus.

-

Simultaneous Optical and Electrical Recording: A whole-cell patch-clamp technique is used to control and measure the membrane potential. The fluorescence intensity of the dye is simultaneously recorded using a microscope coupled to a photodetector.

-

Data Analysis: The change in fluorescence intensity (ΔF) is measured at different membrane potentials, and the fractional change in fluorescence (ΔF/F) is calculated and correlated with the change in membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for voltage imaging experiments.

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Caption: A typical experimental workflow for voltage imaging using ANNINE-6plus.

Conclusion

ANNINE-6plus stands out as a powerful tool for optical voltage sensing due to its high sensitivity, rapid response time, and favorable spectral properties for two-photon microscopy.[1][2][3] Its ability to provide linear and reliable voltage recordings makes it suitable for a wide range of applications in neuroscience and drug discovery, from studying subcellular dendritic integration to monitoring network activity in vivo.[1][12] The information and data presented in this guide offer a comprehensive technical foundation for researchers utilizing ANNINE-6plus in their experimental designs.

References

- 1. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. groups.oist.jp [groups.oist.jp]

- 5. ANNINE-6plus | 1151942-85-6 | Benchchem [benchchem.com]

- 6. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. scimedia.com [scimedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Voltage-Sensing Principles of ANNINE-6plus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye ANNINE-6plus, detailing its core principle of voltage sensitivity, its photophysical properties, and its application in cellular and in vivo imaging. The information is tailored for researchers and professionals in neuroscience and drug development who are looking to employ advanced fluorescence imaging techniques to study membrane potential dynamics.

Core Principle of Voltage Sensitivity: The Molecular Stark Effect

The voltage sensitivity of ANNINE-6plus is based on a photophysical phenomenon known as the electrochromic effect , or the molecular Stark effect. This principle dictates that the dye's absorption and emission spectra shift in response to changes in the local electric field. ANNINE-6plus is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic components, allowing it to insert into the cell membrane in a specific orientation.[1][2] Its hydrophobic tail anchors it within the lipid bilayer, while its charged, hydrophilic head group remains near the membrane surface.[2]

When a neuron or other excitable cell undergoes a change in membrane potential (e.g., during an action potential), the electric field across the membrane changes dramatically. This change in the electric field interacts with the chromophore of the membrane-bound ANNINE-6plus molecule. The chromophore has a large dipole moment that changes upon excitation. The external electric field from the membrane potential alters the energy levels of the ground and excited states of the dye.[2][3]

Specifically, a depolarization of the membrane (the inside of the cell becoming more positive) causes a blue shift in both the excitation and emission spectra of ANNINE-6plus. Conversely, hyperpolarization (the inside of the cell becoming more negative) results in a red shift. To translate this spectral shift into a measurable change in fluorescence intensity, researchers excite the dye at the red edge of its absorption spectrum.[1][4] At this wavelength, a blue shift in the spectrum (due to depolarization) leads to a decrease in absorbance and, consequently, a decrease in fluorescence emission. This inverse relationship between membrane potential and fluorescence intensity provides a direct optical readout of voltage changes.[5]

The key advantages of this mechanism are its speed and linearity. The electrochromic shift is nearly instantaneous, with the response time limited only by the fluorescence lifetime of the dye, which is in the nanosecond range.[1][3] The response is also linear over the physiological range of membrane potentials.[1][6]

References

ANNINE-6plus: A Technical Guide to a High-Performance Voltage-Sensitive Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a state-of-the-art synthetic voltage-sensitive dye renowned for its exceptional performance in monitoring neuronal activity. Developed as a water-soluble derivative of ANNINE-6, this dye offers high sensitivity, rapid response times, and compatibility with advanced imaging techniques such as two-photon microscopy.[1][2] Its unique properties make it an invaluable tool for investigating sub- and suprathreshold membrane potential changes in both in vitro and in vivo models, providing a deeper understanding of neural circuit dynamics.[3][4] This technical guide provides a comprehensive overview of ANNINE-6plus, including its discovery, mechanism of action, key properties, experimental protocols, and data analysis workflows.

Discovery and Development

The development of the ANNINE (anellated hemicyanine) series of dyes, including ANNINE-6plus, originated from the laboratory of Peter Fromherz.[4] The primary goal was to create fluorescent probes that exhibit a pure electrochromic mechanism for voltage sensing, minimizing complex intramolecular dynamics that could interfere with accurate membrane potential measurements.[2] The parent compound, ANNINE-6, demonstrated a high voltage sensitivity based on a molecular Stark effect.[2] However, its practical application was limited by its extremely low water solubility.[2]

To address this limitation, ANNINE-6plus was synthesized. The key innovation was the modification of the zwitterionic ANNINE-6 into a salt with a double positively charged chromophore and two bromide counterions.[1][2] This structural change dramatically increased the dye's water solubility to approximately 1 mM, a five-order-of-magnitude improvement, while preserving the excellent voltage-sensing characteristics of the original chromophore.[1] This enhanced solubility allows for the straightforward preparation of aqueous staining solutions without the need for organic solvents or surfactants, making it more suitable for a wide range of biological experiments, including intracellular and extracellular staining of brain tissue.[1][2]

Mechanism of Action: The Electrochromic Effect

The voltage-sensing capability of ANNINE-6plus is attributed to a pure electrochromic mechanism, also known as the molecular Stark effect.[1][2] Unlike some other voltage-sensitive dyes that undergo conformational changes or redistribution within the membrane, ANNINE-6plus exhibits a direct interaction between its chromophore and the electric field across the neuronal membrane.

The dye molecule, with its charged headgroup and hydrophobic tail, aligns itself within the lipid bilayer.[5] Changes in the membrane potential alter the local electric field experienced by the chromophore. This, in turn, perturbs the electronic ground and excited states of the dye molecule, leading to a shift in its absorption and emission spectra.[6] Specifically, a depolarization of the membrane results in a blue shift of both the excitation and emission spectra.[6] This spectral shift is linear with the change in membrane potential, providing a direct and quantitative readout of voltage dynamics.[3] By exciting the dye at the red edge of its absorption spectrum, these spectral shifts are translated into significant changes in fluorescence intensity, which can be readily detected.[1][3]

Quantitative Data

The photophysical and performance characteristics of ANNINE-6plus are summarized in the table below. These properties highlight its suitability for high-speed, high-sensitivity voltage imaging.

| Property | Value | Reference(s) |

| Excitation Maximum | ~420 nm | [6][7] |

| Emission Maximum | ~565 nm | [6][7] |

| Stokes Shift | ~145 nm | [6][7] |

| Extinction Coefficient | ~25,000 M⁻¹cm⁻¹ (in ethanol) | [1] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns | [4][6][7] |

| Voltage Sensitivity (1-Photon) | ~30% ΔF/F per 100 mV (at ~488 nm excitation) | [6] |

| Voltage Sensitivity (2-Photon) | Up to 50% ΔF/F per 100 mV | [8] |

| Response Time | Limited by fluorescence lifetime (<10 ns) | [6][7] |

| Water Solubility | ~1 mM | [1][2] |

Experimental Protocols

Accurate and reproducible results with ANNINE-6plus depend on appropriate experimental procedures. Below are detailed methodologies for key experiments.

Cell Staining

Extracellular Labeling (for cultured cells):

-

Prepare Staining Solution: Dissolve ANNINE-6plus in a physiological buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final concentration of 5-15 µM.

-

Cell Incubation: Wash the cultured cells twice with the physiological buffer to remove any residual medium.

-

Staining: Incubate the cells in the ANNINE-6plus staining solution for 5 minutes at room temperature.[1]

-

Washing: After incubation, wash the cells twice with the physiological buffer to remove any unbound dye.

-

Imaging: The cells are now ready for imaging. The dye specifically inserts into the plasma membrane, providing high-contrast images.[9]

Unicellular Loading (for in vivo or slice preparations):

-

Pipette Filling: Prepare a solution of ANNINE-6plus in an appropriate internal pipette solution.

-

Electroporation/Puffing: For in vivo single-neuron labeling, a patch pipette containing the dye can be used for electroporation.[7] Alternatively, the dye can be locally "puffed" onto the membrane of a target neuron.[9]

-

Diffusion: Allow time for the lipophilic dye to diffuse throughout the neuronal membrane, labeling its processes. This can take several minutes.[9]

-

Stability: ANNINE-6plus labeling via electroporation has been shown to be stable for up to two weeks in vivo, allowing for chronic imaging studies.[4][7]

Two-Photon Voltage Imaging

-

Microscope Setup: A two-photon laser-scanning microscope equipped with a femtosecond-pulsed Ti:sapphire laser is required.

-

Excitation Wavelength: To maximize voltage sensitivity and minimize phototoxicity and bleaching, excite ANNINE-6plus at the red spectral edge of its absorption. A typical two-photon excitation wavelength is around 1020 nm.[4][7]

-

Emission Detection: Collect the emitted fluorescence using a suitable filter set. Given the emission maximum around 565 nm, a broadband green-yellow-orange emission filter is appropriate.

-

Imaging Mode: For high temporal resolution, use line-scan mode along the neuronal membrane of interest (e.g., soma or dendrite).[10]

-

Simultaneous Imaging: The spectral properties of ANNINE-6plus are compatible with simultaneous imaging of green fluorescent indicators like GCaMP6, allowing for concurrent measurement of voltage and calcium dynamics.[10]

Data Analysis Workflow

The analysis of voltage imaging data from ANNINE-6plus experiments typically involves several key steps to extract meaningful physiological information.

-

Movement Correction: For in vivo recordings, movement artifacts can be a significant source of noise. If present, these should be corrected using image registration algorithms. This step is typically not necessary for in vitro preparations like cell cultures or brain slices.[11]

-

Noise Reduction: The signal-to-noise ratio can be improved by spatial and/or temporal averaging. Spatial averaging involves averaging the fluorescence signal over a small region of interest (e.g., a segment of a dendrite). Temporal averaging involves applying a low-pass filter to the time-series data.

-

Calculation of Relative Fluorescence Change (ΔF/F): The core of the analysis is to calculate the relative change in fluorescence. This is typically done using the formula:

ΔF/F = (F - F₀) / F₀

where F is the fluorescence intensity at a given time point, and F₀ is the baseline fluorescence. F₀ can be determined by averaging the fluorescence over a period where the neuron is at its resting potential.

-

Physiological Interpretation: The resulting ΔF/F trace represents the change in membrane potential over time. This can be used to identify and analyze neuronal activities such as action potentials, postsynaptic potentials, and other subthreshold voltage fluctuations.

Conclusion

ANNINE-6plus stands out as a premier voltage-sensitive dye for neuroscientific research. Its development successfully addressed the solubility issues of its predecessor, ANNINE-6, without compromising its superior electrochromic properties. With its high sensitivity, rapid kinetics, and suitability for two-photon imaging, ANNINE-6plus provides researchers with a powerful tool to optically record neuronal electrical activity at high spatiotemporal resolution. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for the successful application of ANNINE-6plus in a variety of experimental contexts, paving the way for new discoveries in neuronal function and dysfunction.

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANNINE-6plus | 1151942-85-6 | Benchchem [benchchem.com]

- 7. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. groups.oist.jp [groups.oist.jp]

ANNINE-6plus: A Technical Guide to Solubility and Membrane Binding Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ANNINE-6plus, a premier voltage-sensitive fluorescent dye. Focused on its solubility and membrane binding characteristics, this document furnishes researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective application in advanced cellular imaging and analysis.

Core Properties of ANNINE-6plus

ANNINE-6plus is a second-generation hemicyanine dye designed for enhanced performance in biological systems. Structurally, it is a salt with a doubly positively charged chromophore and two bromide counterions, a modification from its zwitterionic predecessor, ANNINE-6.[1][2][3] This alteration significantly improves its water solubility while maintaining strong affinity for lipid membranes, making it a versatile tool for optical recording of neuronal excitation, particularly in environments where organic solvents and surfactants must be avoided.[1][2]

Mechanism of Voltage Sensitivity

The voltage sensitivity of ANNINE-6plus arises from a pure electrochromic mechanism, specifically the molecular Stark effect.[1][2] Unlike other dyes that may physically move or reorient within the membrane in response to voltage changes, the chromophore of ANNINE-6plus remains stationary. Instead, a change in the transmembrane potential directly influences the electronic ground and excited states of the molecule. This results in a spectral shift of both the excitation and emission spectra, which can be detected as a change in fluorescence intensity, particularly at the red spectral edge of the excitation spectrum.[1][2][4] This mechanism provides a linear and rapid response to voltage changes, with a temporal resolution primarily limited by the fluorescence lifetime of the dye.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the solubility and membrane binding of ANNINE-6plus, compiled from published research.

Solubility Data

ANNINE-6plus was specifically engineered for improved aqueous solubility compared to ANNINE-6, which is virtually insoluble in water.[1][2] This enhancement is attributed to its dual positive charges.[4][6]

| Solvent/Mixture | Saturation Concentration | Reference |

| Water | ~1 mM | [1][2][7] |

| 30% (v/v) Dioxane in Water | ~0.1 M | [7] |

Membrane Binding and Photophysical Properties

The interaction of ANNINE-6plus with lipid membranes is robust, characterized by a strong binding affinity. Upon binding, its fluorescence quantum yield significantly increases, as it is only weakly fluorescent in aqueous solutions.[6]

| Parameter | Value | Lipid System | Reference |

| Binding Constant (KWM) | 66,300 M-1 | POPC Vesicles | [2][8] |

| Binding Constant (KWM) | 70,000 M-1 (σ = 18,000 M-1) | Liposomes | [3] |

| Fluorescence Lifetime (τ) | 6.2 ± 0.1 ns | In Cortical Tissue | [4][5] |

| Voltage Sensitivity (ΔF/F per 100 mV) | ~30% (single-photon excitation) | Neuronal Membranes | [9][10] |

| Voltage Sensitivity (ΔF/F per 100 mV) | >50% (two-photon excitation) | Neuronal Membranes | [9][10] |

| Stokes Shift | ~145 nm | Cell Membrane | [4] |

Experimental Protocols

This section details the methodologies employed to ascertain the solubility and membrane binding characteristics of ANNINE-6plus, providing a framework for the replication and validation of these findings.

Determination of Solubility

The solubility of ANNINE-6plus is determined by measuring the saturation concentration of the dye in a given solvent.

Protocol:

-

An excess amount of ANNINE-6plus powder is added to the solvent of interest (e.g., pure water or a water/dioxane mixture).

-

The suspension is stirred for an extended period (e.g., 6 hours) at room temperature to ensure equilibrium is reached.

-

The solution is then centrifuged to pellet the undissolved dye.

-

The concentration of the dye in the supernatant is determined via spectrophotometry by measuring the light absorption at its maximum wavelength (around 440 nm).

-

The concentration is calculated using the Beer-Lambert law, with a known extinction coefficient (e.g., 25,000 M-1 cm-1 in ethanol).[3]

Measurement of Membrane Binding via Fluorescence Titration

The binding affinity of ANNINE-6plus to lipid membranes is quantified using fluorescence titration with lipid vesicles.

Protocol:

-

Vesicle Preparation: Unilamellar vesicles of a defined lipid composition (e.g., palmitoyl-oleoyl-phosphatidyl-choline, POPC) are prepared at various lipid concentrations.

-

Titration: A constant, low concentration of ANNINE-6plus (e.g., 0.5 µM) is added to each vesicle suspension.

-

Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer. The fluorescence of ANNINE-6plus increases upon binding to the lipid membrane.

-

Data Analysis: The normalized increase in fluorescence is plotted against the lipid concentration.

-

Binding Constant Calculation: The resulting data is fitted to a binding isotherm to calculate the water-membrane partition coefficient (KWM), which represents the binding constant.[2][3][8]

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to ANNINE-6plus.

Figure 1: Conceptual diagram of ANNINE-6plus membrane binding and voltage sensing.

Figure 2: Workflow for determining the membrane binding constant of ANNINE-6plus.

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ANNINE-6plus - Wikipedia [en.wikipedia.org]

- 10. ANNINE-6plus | TargetMol [targetmol.com]

ANNINE-6plus: A Technical Guide for Optical Recording of Neuronal Excitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the voltage-sensitive dye ANNINE-6plus, a powerful tool for the optical recording of neuronal excitation. This document details the dye's core properties, experimental protocols for its application, and quantitative performance data, tailored for researchers, scientists, and professionals in drug development.

Introduction to ANNINE-6plus

ANNINE-6plus is a fast, synthetic, and purely electrochromic voltage-sensitive dye (VSD).[1][2] Its mechanism of action is based on the molecular Stark effect, where the dye's absorption and emission spectra shift in response to changes in the surrounding electric field, such as the membrane potential of a neuron.[3][4] This direct physical response allows for the monitoring of both sub- and supra-threshold neuronal voltage dynamics with exceptional temporal resolution.[5][6][7] A key advantage of ANNINE-6plus over its predecessor, ANNINE-6, is its enhanced water solubility, which facilitates its use in aqueous solutions for staining without the need for organic solvents or surfactants.[3][4]

The dye exhibits a linear response to membrane potential changes, and when used with two-photon microscopy, it offers negligible phototoxicity and bleaching, making it ideal for in vivo studies.[1][7][8][9] Its spectral properties also permit simultaneous imaging with green fluorescent indicators like GCaMP6, enabling correlative studies of voltage and calcium dynamics.[5][6]

Core Properties and Quantitative Data

The performance of ANNINE-6plus is characterized by several key photophysical and performance metrics. These are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of ANNINE-6plus

| Property | Value | Source(s) |

| Mechanism | Electrochromic (Molecular Stark Effect) | [3][4] |

| Excitation Maximum (1-photon) | ~420 nm | [7] |

| Optimal 1-photon Excitation for Voltage Sensing | >480 nm (e.g., 510 nm) | [7][10] |

| Optimal 2-photon Excitation for Voltage Sensing | ~1020 nm - 1060 nm | [7][11][12] |

| Emission Maximum | ~565 nm | [7] |

| Stokes Shift | ~145 nm | [7] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns | [7][10] |

| Solubility | ~1 mM in water | [3][13] |

Table 2: Performance Metrics of ANNINE-6plus

| Metric | Value | Conditions | Source(s) |

| Voltage Sensitivity (ΔF/F per 100 mV) | ~30% | 1-photon excitation (~488 nm) | [11] |

| Voltage Sensitivity (ΔF/F per 100 mV) | >50% | 2-photon excitation (~1060 nm) | [11] |

| Voltage Sensitivity (%/mV) | 0.5%/mV | Optimized imaging conditions | [7][14] |

| Temporal Resolution | Nanoseconds (limited by fluorescence lifetime and imaging speed) | [7][10][14] | |

| Photostability | High, with negligible bleaching under optimized two-photon excitation | Excitation at the red spectral edge of absorption | [8][9] |

| Phototoxicity | Negligible under optimized two-photon excitation | [8][9][14] |

Signaling Pathway and Mechanism of Action

The voltage-sensing capability of ANNINE-6plus is a direct consequence of its electrochromic nature. The following diagram illustrates the underlying mechanism.

Caption: Mechanism of ANNINE-6plus voltage sensing via the electrochromic effect.

Experimental Protocols

Detailed methodologies for the application of ANNINE-6plus in neuronal voltage imaging are provided below. These protocols cover both bulk loading of tissue and single-cell labeling.

Bulk Loading of Brain Slices or In Vivo Cortex

This method is suitable for imaging average membrane voltage changes from a population of cells.

Materials:

-

ANNINE-6plus dye

-

Artificial cerebrospinal fluid (aCSF)

-

Pipette for dye application

Procedure:

-

Prepare Dye Solution: Prepare a labeling solution of ANNINE-6plus in aCSF. A typical concentration for extracellular labeling is around 14 µM.[2] For in vivo bulk loading, an injection of approximately 700 nl of the dye solution over one hour at a depth of around 400 µm below the dura has been used.[15]

-

Application to Tissue:

-

Incubation/Dye Loading: Allow the dye to incorporate into the neuronal membranes. For cultured neurons, a 5-minute incubation has been shown to be effective.[2]

-

Washing: After incubation, wash the preparation with fresh aCSF to remove excess dye.

-

Imaging: Proceed with two-photon imaging. Excite the dye at the red edge of its absorption spectrum (e.g., 1020 nm) to maximize voltage sensitivity and minimize phototoxicity.[7]

Single-Cell Labeling via Electroporation In Vivo

This technique allows for high-resolution voltage imaging from the dendrites of a single neuron.

Materials:

-

ANNINE-6plus dye

-

Ethanol

-

Patch pipette

-

Electroporator

-

Two-photon microscope for targeted electroporation

Procedure:

-

Prepare Dye Solution: Dissolve ANNINE-6plus in ethanol to a final concentration of approximately 3 mM. While ANNINE-6plus is water-soluble, for electroporation, a solution in ethanol has been found to be effective.[9][16]

-

Pipette Filling: Fill a patch pipette with the ANNINE-6plus/ethanol solution.

-

Targeted Electroporation:

-

Under two-photon guidance, approach the soma of the target neuron with the dye-filled pipette.

-

Apply positive pressure to the pipette.

-

Deliver electroporation pulses to transiently permeabilize the cell membrane, allowing the dye to enter the cytoplasm and subsequently incorporate into the membrane.

-

-

Dye Diffusion: Allow time for the dye to diffuse throughout the neuron, including the dendritic arbor. This can take several minutes to hours.[16]

-

Long-Term Imaging: Labeled neurons can be imaged for an extended period, with stable labeling reported for up to two weeks after a single electroporation.[7][10][17]

-

Imaging Parameters: For imaging dendritic voltage changes, use a two-photon excitation wavelength of around 1020 nm with a laser power of approximately 40-80 mW.[5]

Experimental and Data Analysis Workflows

The following diagrams illustrate typical workflows for in vivo voltage imaging experiments using ANNINE-6plus.

General In Vivo Imaging Workflow

Caption: A generalized workflow for in vivo voltage imaging experiments using ANNINE-6plus.

Data Analysis Workflow

Caption: A typical data analysis pipeline for voltage imaging data acquired with ANNINE-6plus.

Conclusion

ANNINE-6plus is a versatile and high-performance voltage-sensitive dye that offers significant advantages for optical recording of neuronal activity. Its fast response time, linear voltage sensitivity, and photostability under two-photon excitation make it an invaluable tool for neuroscientists and drug development professionals seeking to elucidate the dynamics of neuronal circuits with high spatiotemporal resolution. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of ANNINE-6plus in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 10. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 11. scimedia.com [scimedia.com]

- 12. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous two-photon voltage or calcium imaging and multi-channel LFP recordings in barrel cortex of awake and anesthetized mice | CiNii Research [cir.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unveiling the Potential: An In-depth Technical Guide to the Electrochromic Properties of ANNINE-6plus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochromic properties of ANNINE-6plus, a highly sensitive and versatile voltage-sensitive dye. Designed for professionals in neuroscience, cell biology, and drug development, this document delves into the core mechanisms, experimental protocols, and quantitative data essential for leveraging this powerful tool in advanced research applications.

Core Principles: The Electrochromic Mechanism of ANNINE-6plus

ANNINE-6plus is a fast-response, amphiphilic styryl dye designed to anchor within the cell membrane. Its voltage-sensing capability is rooted in a phenomenon known as the molecular Stark effect, a pure electrochromic mechanism.[1][2] This means that changes in the transmembrane electrical field directly influence the dye's electronic ground and excited states, leading to a shift in its absorption and emission spectra.[3][4]

Unlike other voltage-sensing mechanisms, this process does not involve a change in the dye's molecular conformation or environment. The result is an almost instantaneous response to voltage changes, with a temporal resolution limited primarily by the fluorescence lifetime of the dye, which is approximately 6.2 ± 0.1 nanoseconds.[4][5] This rapid response makes ANNINE-6plus ideal for monitoring fast neuronal signaling events, such as action potentials.

The key to harnessing the electrochromic shift of ANNINE-6plus lies in exciting the dye at the red spectral edge of its absorption spectrum.[6] In this region, a small change in the spectrum induced by a voltage fluctuation results in a large, detectable change in fluorescence intensity. This technique maximizes the voltage sensitivity while minimizing phototoxicity and photobleaching.[6][7]

References

- 1. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. groups.oist.jp [groups.oist.jp]

ANNINE-6plus: A Technical Guide to Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the voltage-sensitive dye ANNINE-6plus, a powerful tool for monitoring membrane potential changes in real-time. We will explore its mechanism of action, key performance indicators, detailed experimental protocols for various cellular imaging applications, and its potential in high-throughput screening for drug discovery.

Core Principles of ANNINE-6plus

ANNINE-6plus is a fast-response, membrane-staining dye that exhibits a change in its fluorescence properties in response to alterations in the electrical potential across the cell membrane. It is an electrochromic dye, meaning its absorption and emission spectra are shifted by an external electric field. This property allows for the direct and rapid optical recording of neuronal activity and other dynamic changes in membrane potential.

One of the significant advantages of ANNINE-6plus is its high water solubility compared to its predecessor, ANNINE-6, allowing for staining from an aqueous solution without the need for surfactants or organic solvents.[1][2][3] It binds strongly to lipid membranes and provides a linear fluorescence response to voltage changes.[4] When combined with two-photon microscopy, ANNINE-6plus enables depth-resolved voltage imaging in scattering tissue with minimal phototoxicity and bleaching, making it ideal for in vivo studies.[4][5][6]

Mechanism of Action: The Electrochromic Effect

The voltage sensitivity of ANNINE-6plus is based on the principle of electrochromism, also known as the molecular Stark effect.[1] The dye molecule has a chromophore with a separated positive and negative charge. When the molecule absorbs a photon, an electron is excited to a higher energy state, causing a shift in the charge distribution. The presence of an external electric field, such as the one across a cell membrane, interacts with this charge shift, altering the energy required for the electronic transition. This results in a shift of the absorption and emission spectra of the dye. By exciting the dye at the edge of its absorption spectrum, this spectral shift is converted into a detectable change in fluorescence intensity.

Quantitative Performance Metrics

The performance of ANNINE-6plus has been characterized across various studies, highlighting its suitability for demanding cellular imaging applications. The following table summarizes its key quantitative properties.

| Parameter | Value | Source(s) |

| Voltage Sensitivity | ~0.5%/mV (~10-30% per 100 mV) | [4] |

| Temporal Resolution | Nanosecond range | [4] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns | [7] |

| Response Linearity | Linear across the full physiological range | [4] |

| Excitation (1-photon) | ~510 nm (red edge) | [7] |

| Excitation (2-photon) | ~1020 nm (red edge) | [7] |

| Emission Maximum | ~565 nm | [7] |

| Stokes Shift | ~145 nm | [7] |

| Solubility in Water | ~1 mM | [1][2] |

| Phototoxicity | Negligible with red-edge excitation | [4][5] |

| Bleaching | Negligible with red-edge excitation | [5] |

| In Vivo Stability | Stable for up to 2 weeks after electroporation | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ANNINE-6plus. Below are protocols for common experimental preparations.

General Experimental Workflow

The general workflow for a cellular imaging experiment with ANNINE-6plus involves several key stages, from initial cell preparation and dye loading to image acquisition and data analysis.

Protocol 1: Staining and Imaging of Cultured Neurons

This protocol is adapted from methodologies for labeling cultured hippocampal neurons.[8]

Materials:

-

ANNINE-6plus

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution)

-

Cultured neurons on coverslips

-

Confocal or two-photon microscope

Procedure:

-

Prepare Staining Solution: Dissolve ANNINE-6plus in the extracellular solution to a final concentration of 10-15 µM.

-

Staining: Replace the culture medium with the ANNINE-6plus staining solution. Incubate for 5 minutes at room temperature.

-

Washing: Gently wash the cells three times with fresh extracellular solution to remove unbound dye.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

For morphological imaging, excite at a wavelength away from the red-edge, for example, 458 nm, using low laser power.

-

For voltage imaging, use a two-photon microscope with an excitation wavelength of approximately 1020 nm.

-

Acquire images using a line-scan or fast frame-scan mode to capture rapid voltage transients.

-

-

Data Analysis:

-

Select regions of interest (ROIs) along the neuronal membrane.

-

Measure the fluorescence intensity over time for each ROI.

-

Calculate the relative change in fluorescence (ΔF/F) to represent voltage changes.

-

Protocol 2: In Vivo Imaging in Awake Mice

This protocol provides a general overview for single-neuron labeling and imaging in awake, head-fixed mice.[4][9]

Materials:

-

ANNINE-6plus

-

Internal solution for electroporation

-

Two-photon microscope with a Ti:sapphire laser

-

Stereotaxic apparatus for surgery

-

Head-plate for fixation

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and perform a craniotomy over the brain region of interest.

-

Attach a head-plate to the skull for head fixation during imaging.

-

-

Single-Cell Electroporation:

-

Prepare a patch pipette with an internal solution containing ANNINE-6plus.

-

Under two-photon guidance, approach a target neuron and apply brief voltage pulses to electroporate the dye into the cell.

-

-

Imaging:

-

Allow the dye to diffuse throughout the neuron (typically 15-30 minutes).

-

Position the head-fixed awake mouse under the two-photon microscope.

-

Set the excitation wavelength to ~1020 nm.

-

Perform line-scans across dendrites or other structures of interest to record voltage signals with high temporal resolution.

-

-

Data Analysis:

-

Correct for any motion artifacts.

-

Analyze the ΔF/F from the line-scan data to correlate optical signals with neuronal activity, which can be simultaneously recorded electrically.

-

Applications in Drug Development and High-Throughput Screening

The fast response and high sensitivity of ANNINE-6plus make it a promising candidate for high-throughput screening (HTS) of compounds that modulate ion channel activity.[2][10][11][12] Ion channels are a major class of drug targets, and fluorescence-based assays are a key technology in HTS campaigns.[2][10]

A typical HTS workflow using ANNINE-6plus would involve a multi-well plate format where cells expressing the ion channel of interest are stained with the dye. Changes in fluorescence upon addition of test compounds would indicate modulation of the channel's activity.

This approach allows for the rapid screening of large compound libraries to identify potential drugs that act on specific ion channels, accelerating the early stages of drug discovery.

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. groups.oist.jp [groups.oist.jp]

- 7. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput screening technologies for ion channel drug discovery [jcps.bjmu.edu.cn]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Notes and Protocols for Staining Cultured Neurons with ANNINE-6plus

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, water-soluble voltage-sensitive dye designed for the optical recording of neuronal activity. Its unique electrochromic properties allow for the precise and rapid detection of membrane potential changes in excitable cells. As a derivative of ANNINE-6, ANNINE-6plus features two positive charges, which significantly enhances its water solubility to approximately 1 mM.[1] This key characteristic allows for the direct application of the dye to cultured neurons from an aqueous solution, eliminating the need for organic solvents or surfactants that can be detrimental to cell health.[1][2]

The mechanism of action for ANNINE-6plus is based on a pure molecular Stark effect.[1][2] Changes in the transmembrane electrical field cause a shift in the dye's electronic structure, leading to a corresponding shift in its absorption and emission spectra.[1] This results in a linear and rapid response to voltage changes, with a fluorescence lifetime of approximately 6.2 nanoseconds.[3] When excited at the red edge of its absorption spectrum, ANNINE-6plus exhibits minimal phototoxicity and bleaching, making it ideal for long-term imaging experiments.[4] These properties, combined with its high sensitivity, make ANNINE-6plus a powerful tool for investigating neuronal signaling, synaptic plasticity, and for high-throughput screening in drug discovery.

Key Features of ANNINE-6plus

-

High Water Solubility: Can be dissolved directly in aqueous solutions for easy application to cultured cells.[1]

-

High Sensitivity: Detects subtle changes in membrane potential with a significant fluorescence response.

-

Fast Response Time: Capable of tracking rapid neuronal signaling events.[3]

-

Linear Voltage Response: Ensures accurate representation of membrane potential dynamics.

-

Low Phototoxicity: Minimizes cell damage during imaging, enabling long-term studies.[4]

-

Compatibility with Two-Photon Microscopy: Allows for deep-tissue imaging and reduced scattering.[3][4]

Quantitative Data

The performance of ANNINE-6plus has been characterized across various imaging modalities. The following tables summarize key quantitative data for researchers to easily compare and select the appropriate imaging parameters.

Table 1: Spectral Properties and Performance of ANNINE-6plus

| Property | Value | Reference |

| Excitation Maximum (in membrane) | ~420 nm | [3] |

| Emission Maximum (in membrane) | ~565 nm | [3] |

| Stokes Shift | ~145 nm | [3] |

| Fluorescence Lifetime | 6.2 ± 0.1 ns | [3] |

| Sensitivity (ΔF/F per 100 mV) | ~30% (one-photon) | [5] |

| >50% (two-photon) | [5] | |

| Sensitivity (%/mV) | 0.5%/mV |

Table 2: Recommended Imaging Parameters

| Imaging Modality | Recommended Excitation Wavelength | Recommended Emission Range |

| One-Photon Confocal/Epifluorescence | 488 nm or 510 nm | 560 - 660 nm |

| Two-Photon Microscopy | 1020 nm or 1060 nm | 560 - 660 nm |

Experimental Protocols

This section provides a detailed methodology for staining cultured neurons with ANNINE-6plus.

Materials

-

ANNINE-6plus dye

-

High-purity water (e.g., Milli-Q) or DMSO for stock solution

-

Extracellular solution (e.g., Tyrode's solution, HEPES-buffered saline) appropriate for the cultured neurons

-

Cultured neurons on coverslips or in imaging plates

-

Pipettes and sterile tips

-

Fluorescence microscope (confocal, epifluorescence, or two-photon)

Stock Solution Preparation

-

Prepare a 1 mM stock solution of ANNINE-6plus by dissolving the dye in high-purity water.[1]

-

Alternatively, a stock solution can be prepared in DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Staining Protocol for Cultured Hippocampal Neurons

This protocol is adapted from a study on dissociated hippocampal neurons.

-

Prepare Staining Solution: Dilute the ANNINE-6plus stock solution in the desired extracellular solution to a final concentration of 14 µM.

-

Cell Culture Preparation: Ensure your cultured neurons are healthy and at the desired stage of development. The protocol has been successfully applied to neurons cultured on poly-lysine coated coverslips.

-

Incubation: Aspirate the culture medium from the neurons and replace it with the 14 µM ANNINE-6plus staining solution. Incubate the cells for 5 minutes at room temperature, protected from light.

-

Washing: After incubation, gently aspirate the staining solution and wash the neurons with fresh extracellular solution for 10 minutes to remove any unbound dye.

-

Imaging: The stained neurons are now ready for imaging. Mount the coverslip onto the microscope stage and proceed with image acquisition using the appropriate parameters for your setup (see Table 2).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the ANNINE-6plus staining protocol for cultured neurons.

Caption: A flowchart of the ANNINE-6plus staining protocol.

Signaling Pathway: Electrochromic Mechanism

The voltage-sensing mechanism of ANNINE-6plus is based on the electrochromic effect, where the dye's fluorescence properties are directly altered by the electric field across the neuronal membrane.

Caption: The electrochromic mechanism of ANNINE-6plus.

Troubleshooting

Successful staining with ANNINE-6plus depends on healthy cell cultures and proper handling of the dye. Here are some common issues and their potential solutions.

| Issue | Possible Cause | Suggested Solution |

| No or Weak Staining | Dye concentration is too low. | Increase the concentration of ANNINE-6plus in the staining solution. A titration may be necessary to find the optimal concentration for your specific cell type. |

| Incubation time is too short. | Increase the incubation time. However, be mindful that prolonged incubation could lead to increased background signal. | |

| Improper dye storage. | Ensure the ANNINE-6plus stock solution has been stored correctly at -20°C and protected from light. | |

| High Background Fluorescence | Inadequate washing. | Increase the duration and/or number of washes after incubation to ensure all unbound dye is removed. |

| Dye concentration is too high. | Reduce the concentration of ANNINE-6plus in the staining solution. | |

| Cell culture is unhealthy. | Ensure that the cultured neurons are healthy and not compromised, as this can lead to non-specific dye uptake. | |

| Phototoxicity or Photobleaching | Excessive illumination intensity. | Reduce the laser power or illumination intensity during imaging. |

| Prolonged exposure to excitation light. | Minimize the exposure time during image acquisition. Use an appropriate antifade mounting medium if possible for fixed-cell imaging, although ANNINE-6plus is primarily for live-cell imaging. | |

| Excitation wavelength is not optimal. | Ensure you are exciting at the red edge of the dye's absorption spectrum to minimize phototoxicity.[4] | |

| Inconsistent Staining | Uneven application of staining solution. | Ensure the entire surface of the cultured neurons is evenly covered with the staining solution. |

| Variability in cell density or health. | Ensure consistent cell plating and culture conditions to achieve uniform staining across different coverslips or wells. |

References

- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. groups.oist.jp [groups.oist.jp]

- 3. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 4. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice [pubmed.ncbi.nlm.nih.gov]

- 5. ANNINE-6plus | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Voltage Imaging in Mice Using ANNINE-6plus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye ANNINE-6plus for in vivo voltage imaging in mice using two-photon microscopy. This document outlines the properties of ANNINE-6plus, detailed experimental protocols for dye delivery, imaging parameters, data analysis, and troubleshooting.

Introduction to ANNINE-6plus for In Vivo Voltage Imaging

ANNINE-6plus is a synthetic, water-soluble, electrochromic voltage-sensitive dye designed for robust and sensitive optical recording of neuronal membrane potential.[1] Its properties make it particularly well-suited for in vivo two-photon voltage imaging in the brains of living mice, offering several advantages over other imaging modalities like calcium imaging.[2]

Key Advantages of ANNINE-6plus:

-

High Temporal Resolution: ANNINE-6plus exhibits a response time on the order of nanoseconds, allowing for the detection of rapid neuronal events such as action potentials and subthreshold dynamics with high fidelity.[3][4]

-

Linear Voltage Response: The fluorescence change of ANNINE-6plus is linearly proportional to changes in membrane potential, simplifying data interpretation and quantification.[3][4][5]

-

High Sensitivity: When used with two-photon excitation at the red edge of its absorption spectrum, ANNINE-6plus provides a significant fluorescence change per millivolt of membrane potential change.[4]

-

Low Phototoxicity and Photobleaching: Excitation at longer wavelengths (around 1020 nm) minimizes phototoxic effects and photobleaching, enabling long-term and repeated imaging sessions from the same neurons.[2][3][5]

-

Suitability for In Vivo Applications: Its water solubility facilitates its use in aqueous solutions for in vivo loading, and it can be applied either through bulk loading to stain a population of cells or via single-cell electroporation for targeted labeling.[3][4][6]

-

Compatibility with Other Imaging Modalities: The spectral properties of ANNINE-6plus allow for simultaneous imaging with green fluorescent indicators like GCaMP for combined voltage and calcium imaging.[2]

Properties and Performance of ANNINE-6plus

The following tables summarize the key properties and performance characteristics of ANNINE-6plus for in vivo voltage imaging.

Table 1: Optical and Chemical Properties of ANNINE-6plus

| Property | Value | Reference |

| Mechanism of Action | Electrochromic (Stark effect) | [6] |

| Solubility | High in water (approx. 1 mM) and ethanol | [1] |

| Two-Photon Excitation Peak | ~1020 nm (for optimal sensitivity) | [3][7] |

| One-Photon Excitation Maximum | ~420 nm | [3] |

| Emission Maximum | ~565 nm | [3] |

| Stokes Shift | ~145 nm | [3] |

Table 2: Performance Characteristics of ANNINE-6plus in In Vivo Imaging

| Parameter | Typical Value/Range | Reference |

| Voltage Sensitivity | ~ -0.45% ΔF/F at 1020 nm excitation | [7] |

| Temporal Resolution | Nanoseconds (fluorescence lifetime ~6.2 ns) | [3] |

| Linearity | Linear over the physiological voltage range | [3] |

| Signal-to-Noise Ratio (SNR) | Dependent on labeling method and imaging parameters | |

| Photostability | High, with negligible bleaching under optimal two-photon excitation | [3][5] |

| In Vivo Stability | Stable for at least 2 weeks after single-cell electroporation | [4] |

Experimental Workflows

Visualizing the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows for in vivo voltage imaging with ANNINE-6plus.

Figure 1. Overall experimental workflow for in vivo voltage imaging with ANNINE-6plus.

Detailed Experimental Protocols

Animal Preparation: Cranial Window Implantation

A chronic cranial window is essential for optical access to the brain.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical tools (scalpel, forceps, dental drill)

-

Circular cover glass (e.g., 3-5 mm diameter)

-

Cyanoacrylate glue and dental cement

-

Artificial cerebrospinal fluid (ACSF)

Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Remove the scalp over the desired brain region (e.g., somatosensory cortex).

-

Using a dental drill, create a circular craniotomy of the same diameter as the cover glass.

-

Carefully remove the bone flap, leaving the dura mater intact.

-

Place the cover glass over the exposed dura and secure it with cyanoacrylate glue.

-

Build a head-post and a well around the window using dental cement for head fixation during imaging.

-

Allow the animal to recover for at least one week before dye loading and imaging.

Dye Loading Method 1: In Vivo Bulk Loading

This method is suitable for imaging voltage dynamics from a population of neurons and glial cells.

Materials:

-

ANNINE-6plus

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

ACSF

-

Micropipette puller

-

Glass micropipettes

-

Picospritzer or other microinjection system

Procedure:

-

Prepare Stock Solution: Dissolve ANNINE-6plus in DMSO to a concentration of 10-20 mM. A small amount of Pluronic F-127 (e.g., 20% w/v in DMSO) can be added to the stock solution to aid in dye solubilization and tissue penetration.

-

Prepare Loading Solution: Dilute the stock solution in ACSF to a final concentration of 0.1-1 mM.

-

Dye Application:

-

Anesthetize the mouse with the cranial window and fix its head under the two-photon microscope.

-

Carefully make a small durotomy over a region of interest, avoiding large blood vessels.

-

Using a glass micropipette connected to a picospritzer, slowly inject a small volume (e.g., 1-2 µL) of the loading solution into the brain parenchyma at the desired depth.

-

Alternatively, the loading solution can be carefully applied to the surface of the dura mater and allowed to diffuse.

-

-

Incubation: Allow the dye to incubate and label the cells for 30-60 minutes before imaging.

Dye Loading Method 2: Single-Cell Electroporation

This method allows for targeted labeling of individual neurons for high-resolution imaging of subcellular voltage dynamics.

Materials:

-

ANNINE-6plus

-

Ethanol (pure)

-

Internal solution (see below)

-

Patch-clamp amplifier with electroporation capabilities

-

Micromanipulator

-

Glass micropipettes (4-8 MΩ)

Internal Solution Example:

-

135 mM K-gluconate

-

10 mM HEPES

-

10 mM Na2-phosphocreatine

-

4 mM KCl

-

4 mM Mg-ATP

-

0.3 mM Na3-GTP

-

Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.

Procedure:

-

Prepare Pipette Solution: Dissolve ANNINE-6plus in pure ethanol to a concentration of 3 mM.[8] Backfill a glass micropipette with a small volume of this solution, then fill the rest of the pipette with the internal solution.

-

Target a Neuron:

-

Anesthetize the mouse and fix its head under the two-photon microscope.

-

Carefully insert the micropipette through the dura mater and into the brain.

-

Under two-photon guidance, approach the soma of a target neuron.

-

-

Electroporation:

-

Gently touch the cell membrane with the pipette tip to form a loose seal.

-

Apply a train of voltage pulses (e.g., -10 to -15 V, 0.5-1 ms duration, at 50-100 Hz for 0.5-1 s). The optimal parameters may need to be determined empirically.

-

Successful electroporation is indicated by the rapid filling of the neuron with the dye.

-

-

Diffusion: Allow the dye to diffuse throughout the neuron for at least 30 minutes before imaging. The dye can remain in the neuron for up to two weeks, allowing for chronic imaging.[4]

Two-Photon Imaging Parameters

Optimal imaging parameters are crucial for maximizing signal-to-noise while minimizing phototoxicity.

Table 3: Recommended Two-Photon Imaging Settings for ANNINE-6plus

| Parameter | Recommended Setting | Rationale |

| Excitation Wavelength | 1020 nm | Maximizes voltage sensitivity and minimizes phototoxicity.[3][7] |